5-Bromo-2-ethyl-1,3-oxazole
Description
5-Bromo-2-ethyl-1,3-oxazole (CAS: 938458-80-1) is a brominated oxazole derivative with the molecular formula C₉H₈BrNO. Its structure features a bromine atom at the 5-position and an ethyl group at the 2-position of the oxazole ring. The compound is a high-purity pharmaceutical intermediate, with a melting point of 64–66°C, and is classified as an irritant in safety documentation . Oxazole derivatives are valued in medicinal chemistry for their bioisosteric properties and roles in enzyme inhibition, antimicrobial activity, and anticancer drug development .
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUVLGKNYLMLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391740-26-3 | |
| Record name | 5-bromo-2-ethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with ethylamine under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-ethyl-1,3-oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The oxazole ring can undergo reduction to form oxazolines or oxazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-substituted-2-ethyl-1,3-oxazole derivatives.
Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.
Reduction: Formation of 5-bromo-2-ethyl-1,3-oxazoline or 5-bromo-2-ethyl-1,3-oxazolidine.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethyl-1,3-oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with various biological targets. It is also used in the development of new antimicrobial and anticancer agents.
Medicine: this compound derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-1,3-oxazole and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play a crucial role in binding to these targets, leading to the modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the oxazole ring significantly influence physical properties and reactivity:
- Ethyl vs.
- Bromine Position : Moving bromine from the 5- to 4-position (e.g., CAS 1803837-92-4) alters resonance effects, which could modulate interactions in catalytic or receptor-binding sites .
Biological Activity
5-Bromo-2-ethyl-1,3-oxazole is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered heterocyclic structure that has been explored for various therapeutic potentials, including antibacterial, antifungal, and anticancer properties. The following sections detail the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a bromine atom at the 5-position and an ethyl group at the 2-position of the oxazole ring. The presence of these substituents is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound.
-
Antibacterial Activity :
- A review on oxazole derivatives indicated that many compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with similar structures showed enhanced activity against multidrug-resistant bacteria .
- In vitro studies demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.
- Antifungal Activity :
-
Antituberculosis Activity :
- A study reported that oxazole derivatives show promising results against Mycobacterium tuberculosis, with some compounds demonstrating activity comparable to first-line antituberculosis drugs . While specific data on this compound's efficacy against tuberculosis is limited, its structural similarity to effective derivatives suggests potential in this area.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives often correlates with their structural features. The introduction of halogens (like bromine) and alkyl groups (like ethyl) can enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy .
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased antibacterial potency |
| Ethyl | Enhanced solubility |
Case Studies
Several case studies have explored the efficacy of oxazole derivatives in treating infections:
- Study on Antibacterial Efficacy :
- Evaluation Against Fungal Strains :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
